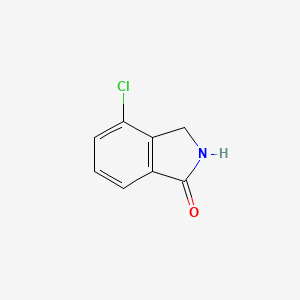

4-Cloro-2,3-dihidroisoindol-1-ona

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Chloro-2,3-dihydroisoindol-1-one involves several steps, including the reaction of 4-Chlorobenzoic acid with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride . Another method involves reacting methyl 2-(bromomethyl)benzoate derivative with ammonia, alkylation of the obtained 2,3-dihydroisoindol-1-one derivative with 2-halopentanedioic acid derivatives, and internal condensation .Molecular Structure Analysis

The molecular weight of 4-Chloro-2,3-dihydroisoindol-1-one is 167.59 g/mol . It has a bicyclic structure with a chlorine atom attached to the aromatic ring.Physical And Chemical Properties Analysis

4-Chloro-2,3-dihydroisoindol-1-one has a molecular formula of C8H6ClNO . It has a molecular weight of 167.59 . The compound is stored in a tightly closed container, in a cool and dry place .Aplicaciones Científicas De Investigación

Síntesis Farmacéutica

La 4-Cloro-2,3-dihidroisoindol-1-ona sirve como un intermedio clave en la síntesis de varios compuestos farmacéuticos. Su reactividad permite la introducción de grupos funcionales adicionales, lo que puede conducir al desarrollo de nuevos fármacos con posibles aplicaciones terapéuticas .

Herbicidas

La estructura química de la this compound es propicia para crear formulaciones herbicidas. Los investigadores están explorando su uso en el desarrollo de nuevos herbicidas que pueden atacar y controlar selectivamente el crecimiento de las malezas sin dañar los cultivos .

Colorantes y Tintes

Debido a su naturaleza aromática y la presencia de un grupo cloro, este compuesto se está estudiando por su posible uso en la producción de colorantes y tintes. Podría proporcionar una base para desarrollar nuevos pigmentos con propiedades únicas para aplicaciones industriales .

Aditivos para Polímeros

Las características estructurales del compuesto lo convierten en un candidato para su uso como aditivo en polímeros. Podría mejorar las propiedades de los plásticos y otros materiales poliméricos, como mejorar su estabilidad térmica o resistencia mecánica .

Síntesis Orgánica

La this compound es un bloque de construcción versátil en la síntesis orgánica. Se puede utilizar para construir moléculas orgánicas complejas, que son esenciales en varias industrias químicas .

Materiales Fotocrómicos

La capacidad del compuesto para experimentar cambios reversibles en su estructura molecular al exponerse a la luz lo hace interesante para el desarrollo de materiales fotocrómicos. Estos materiales tienen aplicaciones en ventanas inteligentes, gafas de sol y almacenamiento de información .

Simulación de Dinámica Molecular

Se ha utilizado en simulaciones de dinámica molecular para comprender la estereoquímica, el isomerismo, la hibridación y los orbitales. Esto ayuda en el diseño de moléculas con propiedades y funciones específicas .

Estudios de Actividad Biológica

La actividad biológica de los derivados de la this compound es objeto de investigación en curso. Comprender las relaciones estructura-actividad de estos compuestos podría conducir al descubrimiento de nuevas moléculas biológicamente activas .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2,3-dihydroisoindol-1-one-dihydroisoindol-1-one is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 activity has been linked to a number of therapeutic effects, such as anti-inflammatory and anti-cancer activity.

Biochemical and Physiological Effects

4-Chloro-2,3-dihydroisoindol-1-one has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 4-Chloro-2,3-dihydroisoindol-1-one-dihydroisoindol-1-one has been shown to have anti-inflammatory and anti-cancer activity in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Chloro-2,3-dihydroisoindol-1-one is a versatile compound that can be used in a variety of laboratory experiments. One advantage of using 4-Chloro-2,3-dihydroisoindol-1-one-dihydroisoindol-1-one is that it can be synthesized in a relatively short amount of time. In addition, 4-Chloro-2,3-dihydroisoindol-1-one-dihydroisoindol-1-one is a relatively stable compound that can be stored for long periods of time. However, there are some limitations to using 4-Chloro-2,3-dihydroisoindol-1-one-dihydroisoindol-1-one in laboratory experiments. For example, it is a relatively expensive compound, and it can be difficult to obtain in large quantities.

Direcciones Futuras

There are a number of potential future directions for the use of 4-Chloro-2,3-dihydroisoindol-1-one-dihydroisoindol-1-one in scientific research. One potential direction is the development of new pharmaceuticals based on the compound. In addition, 4-Chloro-2,3-dihydroisoindol-1-one-dihydroisoindol-1-one could be used in the development of new dyes, pigments, and food additives. Finally, 4-Chloro-2,3-dihydroisoindol-1-one-dihydroisoindol-1-one could be used in the synthesis of new heterocyclic compounds, such as indoles and quinolines.

Safety and Hazards

The safety data sheet for 4-Chloro-2,3-dihydroisoindol-1-one indicates that it is a hazardous substance . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell .

Propiedades

IUPAC Name |

4-chloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZAYZNTAWBJRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695356 | |

| Record name | 4-Chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871723-37-4 | |

| Record name | 4-Chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1452261.png)

![4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1452264.png)

![2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1452265.png)

![4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1452274.png)

![1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1452275.png)